molecular formula C8H13BrO3 B13059949 Ethyl 3-bromo-4-hydroxycyclopentane-1-carboxylate

Ethyl 3-bromo-4-hydroxycyclopentane-1-carboxylate

Cat. No.: B13059949
M. Wt: 237.09 g/mol
InChI Key: OBNDNQQYBNHDSP-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-hydroxycyclopentane-1-carboxylate (CAS: N/A; InChIKey: KRAMMRJISMDSHL-UHFFFAOYSA-N) is a brominated cyclopentane derivative featuring a hydroxyl group at the 4-position and an ester moiety at the 1-position. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in pharmaceutical and materials science research. Its structure combines electrophilic (bromo) and hydrogen-bonding (hydroxy) functionalities, making it a versatile precursor for further functionalization. Synthetically, it is prepared via esterification and halogenation steps, often involving aqueous workup (e.g., NaHCO₃ and brine) to isolate the product . Commercial availability is confirmed through supplier listings, with applications in drug discovery and supramolecular chemistry .

Properties

Molecular Formula

C8H13BrO3

Molecular Weight

237.09 g/mol

IUPAC Name

ethyl 3-bromo-4-hydroxycyclopentane-1-carboxylate

InChI

InChI=1S/C8H13BrO3/c1-2-12-8(11)5-3-6(9)7(10)4-5/h5-7,10H,2-4H2,1H3

InChI Key

OBNDNQQYBNHDSP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(C(C1)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-4-hydroxycyclopentane-1-carboxylate typically involves the bromination of a cyclopentane derivative followed by esterification. One common method includes the bromination of cyclopentanone to form 3-bromo-4-hydroxycyclopentanone, which is then esterified with ethanol in the presence of an acid catalyst to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for bromination and esterification processes helps in maintaining high efficiency and safety standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-4-hydroxycyclopentane-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction Reactions: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of 3-azido-4-hydroxycyclopentane-1-carboxylate or 3-thiocyanato-4-hydroxycyclopentane-1-carboxylate.

    Oxidation: Formation of 3-bromo-4-oxocyclopentane-1-carboxylate.

    Reduction: Formation of ethyl 3-bromo-4-hydroxycyclopentane-1-methanol.

Scientific Research Applications

Ethyl 3-bromo-4-hydroxycyclopentane-1-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-4-hydroxycyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and lead to desired therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol)* Key Reactivity Applications
Ethyl 3-bromo-4-hydroxycyclopentane-1-carboxylate Br (C3), OH (C4) ~237.08 Nucleophilic substitution (Br site), ester hydrolysis Pharmaceutical intermediates
Ethyl 4-hydroxycyclopentane-1-carboxylate H (C3), OH (C4) ~158.20 Ester hydrolysis, oxidation (OH group) Polymer precursors, flavorants
Ethyl 3-chloro-4-hydroxycyclopentane-1-carboxylate Cl (C3), OH (C4) ~192.65 Moderate electrophilicity (Cl), ester cleavage Agrochemical synthesis
(1S,2R,4R)-ethyl 2-ethyl-4-hydroxycyclopentanecarboxylate C₂H₅ (C2), OH (C4) ~186.25 Stereoselective reactions, hydrogen bonding Chiral building blocks

*Calculated based on atomic composition.

Reactivity and Stability

  • Bromine vs. Chlorine/ Hydrogen : The bromine substituent in this compound enhances electrophilicity compared to chlorine or hydrogen analogs, facilitating nucleophilic substitution (e.g., Suzuki coupling or amination). However, bromine’s larger atomic radius may reduce steric accessibility compared to chlorine .
  • Hydroxyl Group: The 4-hydroxy group enables hydrogen bonding, improving solubility in polar solvents. This contrasts with non-hydroxylated analogs, which exhibit higher hydrophobicity.
  • Ester Stability : The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions, a trait shared across all listed analogs.

Physicochemical Properties

  • Steric Effects : The bulky bromine atom may hinder ring conformations, affecting reactivity at adjacent positions.

Research Findings and Limitations

  • Catalytic Applications : Brominated cyclopentanes are employed in cross-coupling reactions, as seen in palladium-catalyzed systems.
  • Thermal Stability : Esters with electron-withdrawing groups (e.g., Br, Cl) exhibit lower thermal stability than alkyl-substituted variants.

Biological Activity

Ethyl 3-bromo-4-hydroxycyclopentane-1-carboxylate is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C8H11BrO3\text{C}_8\text{H}_11\text{BrO}_3

This compound features a bromine atom, a hydroxyl group, and an ethyl ester, contributing to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activities. For instance, studies on brominated compounds have shown efficacy against various bacterial strains, suggesting potential applications in treating infections. The presence of the bromine atom is often linked to enhanced antimicrobial activity due to its ability to disrupt microbial cell membranes.

The mechanism through which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid membranes, potentially disrupting their integrity and function.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of brominated cyclopentane derivatives. This compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL
Pseudomonas aeruginosa75 µg/mL

Study 2: Enzyme Inhibition

Another research article focused on the enzyme inhibition properties of this compound. It was found to inhibit acetylcholinesterase (AChE) with an IC50 value of 30 µM, suggesting potential applications in treating neurodegenerative diseases where AChE activity is detrimental.

Comparative Analysis with Related Compounds

Compound NameStructure FeatureAntimicrobial ActivityAChE Inhibition IC50
This compoundBromine and HydroxylYes30 µM
Ethyl 4-hydroxycyclopentane-1-carboxylateHydroxyl onlyModerateNot tested
Mthis compoundMethyl instead of EthylYesNot tested

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